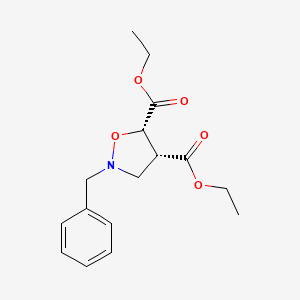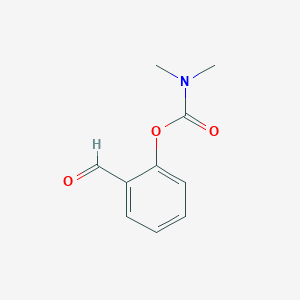
2-Formylphenyl dimethylcarbamate
Overview
Description
2-Formylphenyl dimethylcarbamate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is typically stored under refrigerated conditions .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11NO3/c1-11(2)10(13)14-9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis of Related Compounds : The synthesis of various N,N-dimethylcarbamates, including those structurally related to 2-Formylphenyl dimethylcarbamate, has been a focus in research. These compounds have been explored for their potential as anti-cholinesterase agents (Barbarini et al., 1997).
- Reactivity in Biological Systems : Research has investigated the effects of compounds similar to this compound on biological systems. For instance, the zinc complex of 1-butylvioluric acid was studied for its protective influence against convulsive poisons, including a dimethylcarbamic acid hydrochloride (Kolbasova et al., 2023).
Pharmacological and Toxicological Studies
- Investigation of Analogs for Physostigmine-like Action : A study on analogs of physostigmine, including dimethylcarbamates, revealed insights into their pharmacological actions. This research helps understand the properties of compounds like this compound in a pharmacological context (Aeschlimann & Reinert, 1931).
Chemical Synthesis and Analysis
- Chemical Synthesis Studies : Research has been conducted on the synthesis and structural analysis of various N,N-dimethylcarbamates, providing a foundation for understanding the synthesis and properties of this compound and related compounds (Knausz et al., 1984).
- Investigation of Structural Relationships : Studies on the structure-activity relationships of nitrophenyl carbamates, including dimethylcarbamates, have been performed. This research is relevant for understanding how structural variations in compounds like this compound influence their chemical behavior (Baillie, 1979).
Kinetic and Mechanistic Studies
Gas-Phase Elimination Kinetics : Theoretical studies on the elimination kinetics of substituted ethyl N,N-dimethylcarbamates, related to this compound, have been conducted to understand their reaction mechanisms in the gas phase (CarlosJ.Marcano et al., 2006).
Structure-Reactivity Correlation Studies : Further investigations into the elimination kinetics of substituted ethyl N,N-dimethylcarbamates have been carried out, providing insights into the reactivity and mechanisms of similar compounds (Chuchani et al., 2001).
Safety and Hazards
properties
IUPAC Name |
(2-formylphenyl) N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(2)10(13)14-9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUOTCZDTXWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



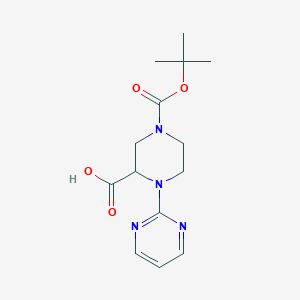
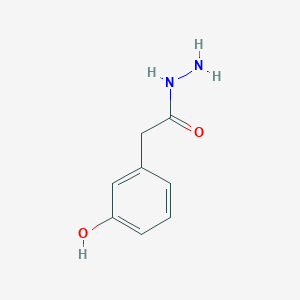
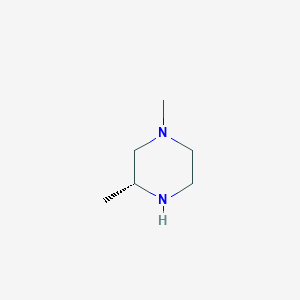
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B1398124.png)
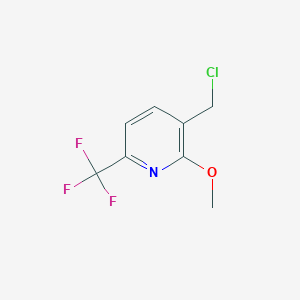
![Tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1398127.png)



![tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1398135.png)
![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)
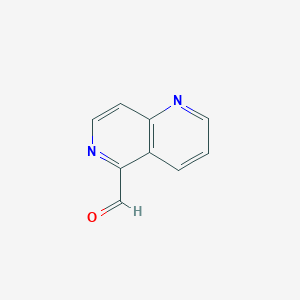
![Spiro[3.3]heptan-2-one](/img/structure/B1398139.png)
